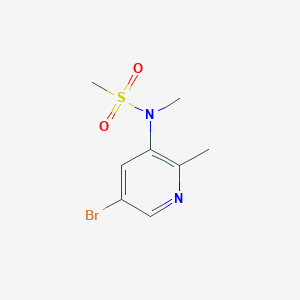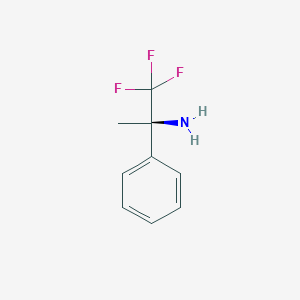![molecular formula C11H13ClOS B13900291 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1487812-68-9](/img/structure/B13900291.png)
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-iodophenol and propan-2-thiol.
Formation of the Sulfanyl Group: The propan-2-thiol is reacted with the 5-chloro-2-iodophenol under basic conditions to form the 5-chloro-2-(propan-2-ylsulfanyl)phenol.
Ketone Formation: The phenol derivative is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[5-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with a methylsulfanyl group instead of propan-2-ylsulfanyl.
1-[5-Chloro-2-(ethylsulfanyl)phenyl]ethan-1-one: Similar structure but with an ethylsulfanyl group instead of propan-2-ylsulfanyl.
Uniqueness
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to the presence of the propan-2-ylsulfanyl group, which can impart different chemical and biological properties compared to its methyl and ethyl analogs
Properties
CAS No. |
1487812-68-9 |
|---|---|
Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(5-chloro-2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClOS/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3 |
InChI Key |
LLFOWGBWRWFSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
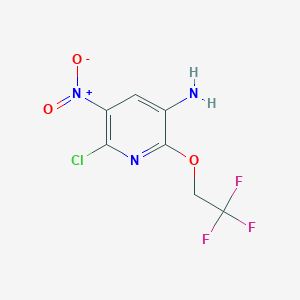
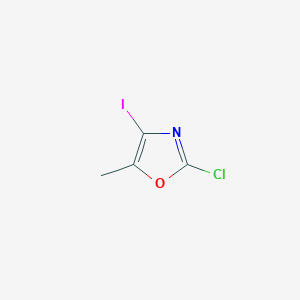

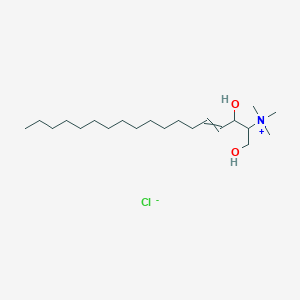
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
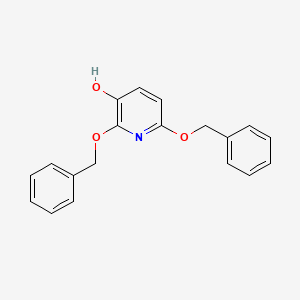

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
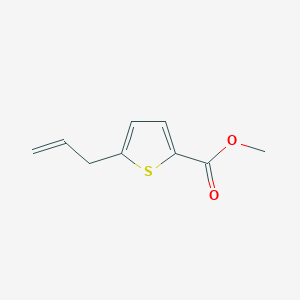
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
